Superior Booster Immunogenicity: HibTITER vs. PedvaxHIB (PRP-OMP)
HibTITER (HbOC) demonstrates a significantly greater booster immune response compared to PRP-OMP (PedvaxHIB) in children primed with a two-dose PRP-OMP series. This was quantified by a 4-fold higher geometric mean concentration of anti-Hib antibodies after boosting [1].
| Evidence Dimension | Post-booster geometric mean anti-Hib antibody concentration |
|---|---|
| Target Compound Data | 29.5 µg/mL (HibTITER/HbOC) |
| Comparator Or Baseline | 7.46 µg/mL (PedvaxHIB/PRP-OMP) |
| Quantified Difference | 3.95-fold higher (p < 0.05) |
| Conditions | Randomized trial in 12-15 month old Navajo children primed with PRP-OMP at 2 and 4 months; antibodies measured by radioactive antigen-binding assay. |
Why This Matters
This data is crucial for public health programs considering different priming/boosting schedules, as HibTITER offers a substantially stronger anamnestic response.
- [1] Reid R, Santosham M, Wolff M, et al. Antibody response of Navajo children primed with PRP-OMP vaccine to booster doses of PRP-OMP vs. HbOC vaccine. Pediatr Infect Dis J. 1993;12(10):812-815. View Source
